molecular formula C6H5F5N2O2S B570248 2-Nitro-4-(pentafluorosulfanyl)aniline CAS No. 197385-06-1

2-Nitro-4-(pentafluorosulfanyl)aniline

Cat. No. B570248
M. Wt: 264.17
InChI Key: TWGHNGNESYMJOQ-UHFFFAOYSA-N
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Patent
US06140528

Procedure details

4-Acetamido-3-nitrophenylsulphur pentafluoride (29.0 g) was heated at reflux with hydrochloric acid (6N) and dioxan for 40 minutes and concentrated to low volume, basified with sodium carbonate solution and extracted (ether). The extract was washed (water), dried (magnesium sulphate) and evaporated to give 4-amino-3-nitrophenylsulphur pentafluoride (24.7 g), m.p.132-135° C.
Name
4-Acetamido-3-nitrophenylsulphur pentafluoride
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18])(=O)C.Cl>O1CCOCC1>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([F:14])([F:15])([F:16])([F:13])[F:12])=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
4-Acetamido-3-nitrophenylsulphur pentafluoride
Quantity
29 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume
EXTRACTION
Type
EXTRACTION
Details
extracted (ether)
WASH
Type
WASH
Details
The extract was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.